molecular formula C13H22ClNO3 B579897 2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride CAS No. 61367-69-9

2-(3,5-Dimethoxy-4-propoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B579897
CAS No.: 61367-69-9
M. Wt: 275.77 g/mol
InChI Key: HQTOGRJJEXEVDY-UHFFFAOYSA-N
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Description

It belongs to the class of phenethylamines and is structurally similar to mescaline, isoproscaline, and escaline . Proscaline is known for its psychoactive effects, which include altered perception, mood, and cognition. It is often used in scientific research to study the effects of psychedelics on the human brain and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Proscaline (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Formation of the Intermediate: The benzaldehyde is reacted with nitroethane in the presence of a base to form 3,5-dimethoxy-4-nitrostyrene.

    Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride to yield 3,5-dimethoxy-4-aminostyrene.

    Alkylation: The aminostyrene is alkylated with propyl bromide to form 4-propoxy-3,5-dimethoxyphenethylamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of Proscaline (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Proscaline (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Proscaline can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

Scientific Research Applications

Proscaline (hydrochloride) has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines.

    Biology: Studied for its effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for potential therapeutic uses in treating mental health disorders such as depression and anxiety.

    Industry: Utilized in the development of new psychoactive substances and for forensic analysis.

Mechanism of Action

Proscaline (hydrochloride) is structurally and functionally similar to several other compounds:

    Mescaline: Both are phenethylamines with psychedelic effects, but Proscaline has a propoxy group, making it more potent.

    Isoproscaline: Similar structure but with an isopropoxy group instead of a propoxy group.

    Escaline: Contains an ethoxy group, leading to different pharmacological properties.

Uniqueness: Proscaline’s unique propoxy group differentiates it from other similar compounds, resulting in distinct pharmacological effects and potency .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTOGRJJEXEVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61367-69-9
Record name Proscaline hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYZ8G8292L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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